2,3-Dichloro-6-methoxybenzaldehyde

Description

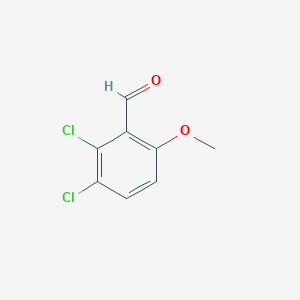

2,3-Dichloro-6-methoxybenzaldehyde (CAS: 3289-48-3) is a substituted benzaldehyde derivative with the molecular formula C₈H₆Cl₂O₂ . Its structure features a benzaldehyde core substituted with two chlorine atoms at positions 2 and 3 and a methoxy group at position 6 (Figure 1). Key structural identifiers include:

- SMILES:

COC1=C(C(=C(C=C1)Cl)Cl)C=O - InChIKey:

LKRDOTPHEHYNEP-UHFFFAOYSA-N - Molecular Weight: 205.04 g/mol .

The aldehyde functional group at position 1 makes it reactive in condensation and nucleophilic addition reactions, while the electron-withdrawing chlorine atoms and electron-donating methoxy group influence its electronic properties and regioselectivity in further synthetic applications.

Properties

IUPAC Name |

2,3-dichloro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRDOTPHEHYNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-methoxybenzaldehyde typically involves the chlorination of 6-methoxybenzaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 6-methoxybenzaldehyde is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: 2,3-Dichloro-6-methoxybenzoic acid.

Reduction: 2,3-Dichloro-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-6-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The presence of chlorine atoms and the methoxy group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2,3-Dichloro-6-methoxybenzaldehyde with analogous chloro-methoxy-substituted aromatic compounds:

Key Differences and Implications

Substituent Positions and Reactivity

- In contrast, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) has a methoxy group at position 2, which directs electrophilic substitution to positions 5 and 6 .

- Functional Groups : The aldehyde group in the target compound enables Schiff base formation (e.g., hydrazine derivatives) , while carboxylic acid derivatives (e.g., Dicamba) exhibit ionic behavior in basic conditions, enhancing solubility for herbicidal use .

Aromatic System Variations

- Benzene vs. Pyridine : 2,3,5-Trichloro-6-methoxypyridine incorporates a pyridine ring, which introduces nitrogen-mediated electron deficiency. This increases susceptibility to nucleophilic substitution compared to benzaldehyde derivatives .

Physicochemical Properties

Agrochemical and Pharmaceutical Relevance

- Dicamba (3,6-Dichloro-2-methoxybenzoic acid) : Widely used as a selective herbicide, its carboxylic acid group allows salt formation for improved foliar absorption .

- 2,3-Dichloro-6-(methoxymethoxy)benzoic acid : The methoxymethoxy group enhances metabolic stability, making it a candidate for prolonged-action pharmaceuticals .

Biological Activity

2,3-Dichloro-6-methoxybenzaldehyde (DCM) is an aromatic aldehyde characterized by the presence of two chlorine atoms and a methoxy group on a benzene ring. Its chemical formula is . This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular structure of DCM can significantly influence its biological activity. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group affects its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.04 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

The biological activity of DCM is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine substituents enhance lipophilicity, facilitating penetration into biological membranes, which is crucial for intracellular interactions.

Antimicrobial Properties

DCM has been investigated for its antimicrobial and antifungal properties. Studies indicate that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, DCM demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of DCM on cancer cell lines. In vitro studies using the MTT assay revealed that DCM exhibits moderate cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values for these cell lines were reported to be around 86 μM for MCF-7 cells, indicating its potential as an anticancer agent .

Antiviral Activity

Recent studies have highlighted the antiviral potential of DCM derivatives. For example, halogenated derivatives similar to DCM showed enhanced antiviral activity against viruses such as Chikungunya and SARS-CoV-2. The presence of chlorine at specific positions on the aromatic ring was found to improve selectivity indices (SI), suggesting that structural modifications can enhance antiviral efficacy .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of DCM against a panel of bacterial strains. The results indicated that DCM exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, DCM was tested on various cancer cell lines using the MTT assay to determine its cytotoxic effects. The study found that DCM reduced cell viability in MCF-7 cells with an IC50 value of 86 µM after 48 hours of exposure. This suggests that DCM could be further developed as a lead compound for cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.